
4-(2,5-Dimethylthiophen-3-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-Dimethylthiophen-3-yl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Thiophene, on the other hand, is a five-membered heteroaromatic compound containing a sulfur atom . The combination of these two structures results in a compound with unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethylthiophen-3-yl)piperidine typically involves the reaction of 2,5-dimethylthiophene with piperidine under specific conditions. One common method involves the use of a palladium-catalyzed hydrogenation reaction . The reaction conditions often include the use of solvents such as ethanol or methanol and a hydrogen source like hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,5-Dimethylthiophen-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine nitrogen or the thiophene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiophene derivatives .
Applications De Recherche Scientifique
4-(2,5-Dimethylthiophen-3-yl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(2,5-Dimethylthiophen-3-yl)piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, while the thiophene ring can participate in electron transfer reactions. These interactions can modulate biological pathways and result in therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- [1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- [1-(4-Bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
Uniqueness
4-(2,5-Dimethylthiophen-3-yl)piperidine is unique due to the presence of both the piperidine and thiophene rings. This combination imparts distinct chemical and biological properties that are not observed in compounds containing only one of these rings. The thiophene ring, in particular, contributes to its electron-rich nature, making it suitable for various applications in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C11H17NS |
|---|---|
Poids moléculaire |
195.33 g/mol |
Nom IUPAC |
4-(2,5-dimethylthiophen-3-yl)piperidine |
InChI |
InChI=1S/C11H17NS/c1-8-7-11(9(2)13-8)10-3-5-12-6-4-10/h7,10,12H,3-6H2,1-2H3 |
Clé InChI |
PHJUGEUBRSVLCB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(S1)C)C2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




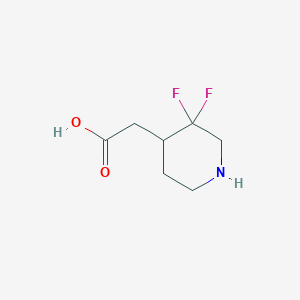

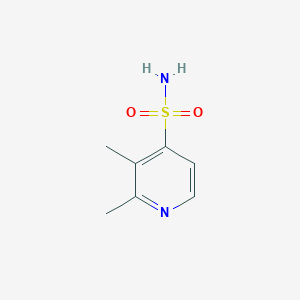
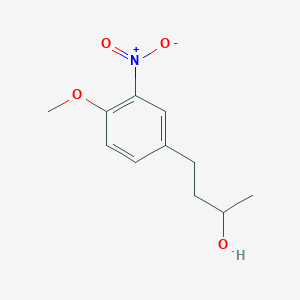
![4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-amine](/img/structure/B13589829.png)
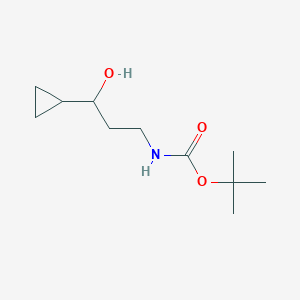
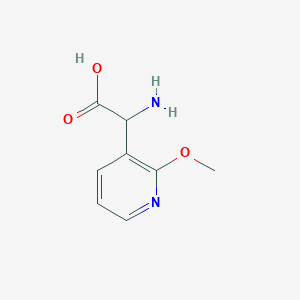




![1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13589870.png)
